molecular formula C15H11ClN2O4S B1308490 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate CAS No. 958697-63-7

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate

Cat. No.: B1308490
CAS No.: 958697-63-7
M. Wt: 350.8 g/mol
InChI Key: BLODBORCWWDPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate is a chemical compound with the molecular formula C15H11ClN2O4S and a molecular weight of 350.78 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring system with a dioxido group and a phenyl chloroacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with phenyl chloroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloroacetate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate involves its interaction with specific molecular targets and pathways. The benzisothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate can be compared with other benzisothiazole derivatives, such as:

Properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODBORCWWDPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.